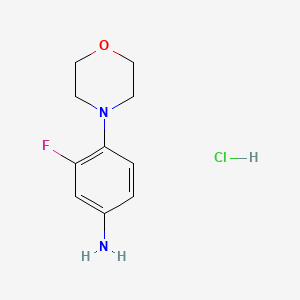![molecular formula C8H5BrN2O B1502807 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde CAS No. 1159982-08-7](/img/structure/B1502807.png)
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Vue d'ensemble
Description
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde is a chemical compound that belongs to the pyrrolopyridine family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cellular processes that are dependent on kinase activity, such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde are dependent on the specific kinase that is inhibited. Inhibition of JAK2 has been shown to have therapeutic potential in several hematological malignancies, including myeloproliferative neoplasms and acute lymphoblastic leukemia. Inhibition of FLT3 has been shown to have therapeutic potential in acute myeloid leukemia. Inhibition of BTK has been shown to have therapeutic potential in B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde in lab experiments is its potent inhibitory activity against several kinases. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one limitation of using this compound is its potential off-target effects. Inhibition of multiple kinases can lead to unwanted side effects, making it important to carefully select the kinases to be studied.
Orientations Futures
There are several future directions for research on 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde. One direction is the development of more selective inhibitors that target specific kinases. This would reduce the potential for off-target effects and improve the safety profile of these compounds. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. This would make it more accessible for use in drug discovery and development. Additionally, the therapeutic potential of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde in other diseases, such as autoimmune disorders and inflammatory diseases, could be explored.
Applications De Recherche Scientifique
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGCLLLXCWXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672262 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde | |
CAS RN |
1159982-08-7 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




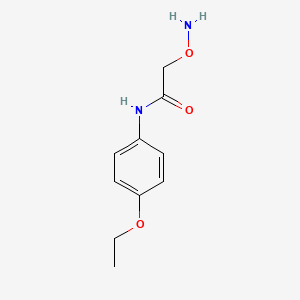
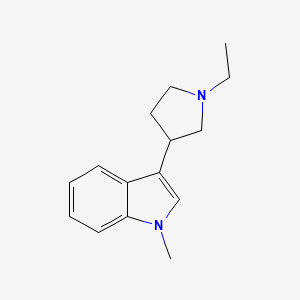

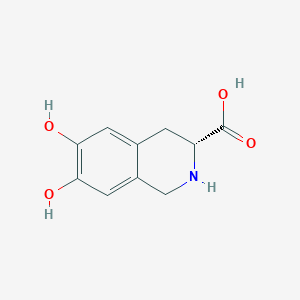


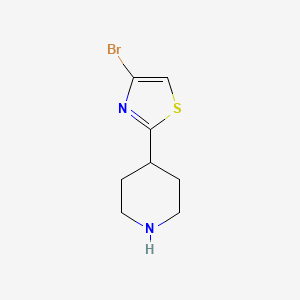
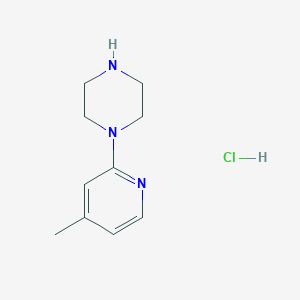


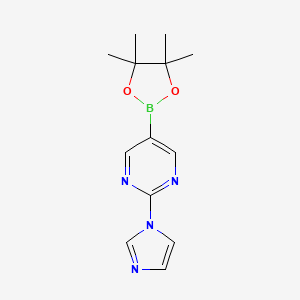
![1H-Pyrrolo[2,3-B]pyridine-5-carbonitrile, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1502753.png)
